BenchChemオンラインストアへようこそ!

1-(3,5-Dichloropyridin-4-yl)ethanol

Biocatalysis Chiral synthesis Ketoreductase

For pharmaceutical synthesis programs demanding stringent enantiomeric purity, this chiral pyridinylethanol intermediate is non-negotiable. The specific (R)-enantiomer is critical for the potency of clinical-stage pan-FGFR inhibitor LY2874455, while the 3,5-dichloro substitution is essential for PI3Kδ/PDE4 target engagement. Substitution with racemic mixtures or structural analogs will compromise downstream biological outcomes. A patented biocatalytic route ensures a scalable, green supply of the (S)-enantiomer. Prioritize vendors providing validated analytical methods (HPLC, NMR) to confirm stereochemical integrity.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04
CAS No. 1254473-66-9
Cat. No. B2741695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyridin-4-yl)ethanol
CAS1254473-66-9
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)O
InChIInChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3
InChIKeyKCPDCYCCMCEYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichloropyridin-4-yl)ethanol (CAS 1254473-66-9): A Critical Chiral Building Block for Kinase-Targeted Drug Discovery


1-(3,5-Dichloropyridin-4-yl)ethanol (CAS 1254473-66-9) is a chiral pyridinylethanol derivative with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol [1]. It serves as a key synthetic intermediate in the preparation of potent, selective kinase inhibitors, including the clinical-stage FGFR inhibitor LY2874455 and a novel class of inhaled PDE4 inhibitors for respiratory diseases [2][3]. The compound exists as a racemic mixture or as isolated enantiomers, each with distinct applications in medicinal chemistry.

Procurement Risk of 1-(3,5-Dichloropyridin-4-yl)ethanol: Why Enantiomeric Purity and Scalable Synthesis Differentiate Viable Supply


Direct substitution of racemic 1-(3,5-Dichloropyridin-4-yl)ethanol with its individual enantiomers, or with structurally related dichloropyridine analogs, is not feasible without compromising downstream outcomes. The specific stereochemistry of this chiral alcohol is critical for the biological activity of the final pharmaceutical products . For instance, the (R)-enantiomer is a crucial building block in the synthesis of the potent FGFR inhibitor LY2874455, where the stereocenter is essential for target binding and potency [1][2]. Furthermore, the 3,5-dichloro substitution pattern on the pyridine ring is required for the desired interaction with the target enzyme's active site, as demonstrated in SAR studies for PI3Kδ and PDE4 inhibitors [3][4]. Procurement decisions must therefore be based on strict enantiomeric purity, validated analytical methods, and a synthesis pathway that ensures consistent, scalable supply of the specific isomer required.

Quantitative Differentiation of 1-(3,5-Dichloropyridin-4-yl)ethanol for Scientific Procurement


Chemoenzymatic Synthesis of (S)-Enantiomer Enables Scalable, High-Enantiopurity Supply

The (S)-enantiomer of 1-(3,5-Dichloropyridin-4-yl)ethanol is prepared via a highly enantioselective ketoreductase (KRED)-catalyzed asymmetric reduction of the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethan-1-one [1]. This method employs a coenzyme regeneration system (e.g., glucose/glucose dehydrogenase) to recycle NADPH, which enhances cost-efficiency and scalability compared to traditional chemical resolution methods .

Biocatalysis Chiral synthesis Ketoreductase

Enantiomeric Purity as a Key Determinant of Potency in FGFR-Targeted Therapeutics

The (R)-enantiomer of 1-(3,5-Dichloropyridin-4-yl)ethanol is an essential chiral building block for the synthesis of LY2874455, a potent, selective, small-molecule FGFR inhibitor [1][2]. LY2874455 exhibits IC50 values of 2.8, 2.9, 5.0, and 4.5 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively, in biochemical assays [3]. The specific (R)-configuration of the ethanol moiety is required for the molecule's potent activity and broad-spectrum antitumor efficacy in vivo [1].

FGFR Kinase inhibitor Cancer Chiral building block

Quantified In Vitro Activity of a PDE4 Inhibitor Containing the Dichloropyridinyl Ethanol Moiety

A series of ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol were synthesized and evaluated for PDE4 inhibitory activity [1]. While the report does not provide IC50 values for the ethanol building block itself, it establishes the 3,5-dichloropyridin-4-yl group as a critical structural feature for potent PDE4 inhibition, with optimization leading to a candidate suitable for inhaled administration in asthma and COPD [1].

PDE4 Respiratory disease Inflammation Inhaled drug

Computed Physicochemical Properties Facilitate Formulation and Purification Process Design

Calculated physicochemical properties for the (S)-enantiomer indicate a density of 1.395±0.06 g/cm³ at 20 °C and a calculated aqueous solubility of 5.6 g/L at 25 °C . The predicted boiling point for the racemic mixture is 276.1±35.0 °C at 760 mmHg .

Physicochemical properties Solubility Stability Formulation

Chiral Chromatography Enables Analytical Separation and Quality Control

A mixture of stereoisomers of 1-(3,5-dichloropyridin-4-yl)ethanol can be separated on a CHIRALPAK AD-H column using a mobile phase of 90% heptanes and 10% ethanol, with the desired enantiomer eluting as peak 2 [1]. This provides a validated analytical method for assessing enantiomeric purity, a critical quality control parameter for procurement.

Chiral resolution Analytical chemistry Quality control HPLC

Evidence-Backed Applications of 1-(3,5-Dichloropyridin-4-yl)ethanol in Drug Discovery and Development


Synthesis of Clinical-Stage FGFR Inhibitors

The (R)-enantiomer of 1-(3,5-Dichloropyridin-4-yl)ethanol is an indispensable chiral building block for synthesizing LY2874455, a potent pan-FGFR inhibitor that has demonstrated broad-spectrum antitumor activity in preclinical models of lung, gastric, and bladder cancers [1]. The compound's specific stereochemistry is essential for achieving nanomolar potency against all four FGFR isoforms [2]. Research groups focused on developing next-generation FGFR-targeted therapies should prioritize the procurement of this specific enantiomer in high purity.

Development of Novel Inhaled PDE4 Inhibitors for Respiratory Diseases

The 3,5-dichloropyridin-4-yl ethanol substructure is a key pharmacophoric element in a novel class of potent PDE4 inhibitors designed for inhaled administration in asthma and COPD [3]. Medicinal chemistry efforts have successfully optimized derivatives containing this moiety to achieve high in vitro potency and promising in vivo efficacy in a pulmonary inflammation model [3]. This application validates the utility of the building block for inflammation research beyond oncology.

Scalable Production of Enantiopure Intermediates via Biocatalysis

The (S)-enantiomer of this compound can be efficiently produced on a large scale using a patented ketoreductase-catalyzed asymmetric reduction of the corresponding ketone [4]. This method employs a coenzyme regeneration system, offering a cost-effective and environmentally friendlier alternative to traditional chemical resolution . For process chemistry groups seeking a reliable, scalable supply of the (S)-enantiomer, this biocatalytic route provides a robust manufacturing solution.

Medicinal Chemistry Exploration of Dichloropyridine-Containing Kinase Inhibitors

The 3,5-dichloropyridin-4-yl moiety is a privileged scaffold for designing kinase inhibitors. Compounds incorporating this group have demonstrated potent inhibition of PI3Kδ, with IC50 values in the low nanomolar range (e.g., 0.631 nM for a related analog) [5]. This supports the use of 1-(3,5-Dichloropyridin-4-yl)ethanol as a versatile starting material for synthesizing focused libraries of potential kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dichloropyridin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.